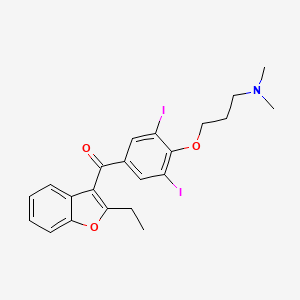

3-(Dimethylamino)propoxy Benziodarone

Descripción

Historical Context and Development

The development of this compound emerged from the broader research into benziodarone derivatives and their applications in pharmaceutical analysis. Benziodarone itself was first developed in the mid-20th century as a uricosuric and vasodilatory agent. The compound was originally marketed under the trade name Amplivex-Labaz and found therapeutic applications in the treatment of gout and hyperuricemia. However, benziodarone was eventually withdrawn from French and British markets due to adverse hepatic effects, specifically its tendency to cause jaundice in patients.

The synthesis of benziodarone analogues continued as researchers sought to understand the structure-activity relationships within this chemical class. The specific development of this compound appears to have been motivated by analytical chemistry needs rather than direct therapeutic applications. This derivative was specifically designed to serve as an internal standard in high-performance liquid chromatography monitoring of amiodarone plasma levels. The dimethylamino propoxy modification provides distinct chemical properties that make it suitable for analytical applications while maintaining structural similarity to the compounds being monitored.

The historical significance of this compound lies not only in its analytical applications but also in its contribution to the understanding of dimethylamine-containing pharmacophores. Dimethylamine derivatives represent a promising class of compounds with significant potential in medicinal chemistry. The incorporation of dimethylamino groups into pharmaceutical compounds has been extensively studied, with numerous Food and Drug Administration-approved drugs containing this pharmacophore demonstrating diverse therapeutic activities.

Nomenclature and Chemical Identity

This compound possesses the molecular formula C22H23I2NO3 and a molecular weight of 603.232 daltons. The Chemical Abstracts Service registry number for this compound is 1346604-30-5. The systematic International Union of Pure and Applied Chemistry name for this compound is (2-Ethyl-3-benzofuranyl)[4-[3-(dimethylamino)propoxy]-3,5-diiodophenyl]methanone.

The compound's nomenclature reflects its structural components, beginning with the benziodarone backbone and indicating the specific substitution pattern. The "3-(Dimethylamino)propoxy" designation refers to the three-carbon chain containing the dimethylamino functional group that is attached to the phenolic oxygen of the original benziodarone structure. This modification significantly alters the compound's physical and chemical properties compared to the parent molecule.

The molecular structure retains the characteristic benzofuran ring system of benziodarone, with the 2-ethyl substitution pattern preserved. The ketone linkage between the benzofuran and the iodinated phenyl ring remains intact, maintaining the core structural framework. However, the addition of the dimethylamino propoxy chain introduces basic functionality and increased molecular flexibility, resulting in altered solubility characteristics and potential biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C22H23I2NO3 |

| Molecular Weight | 603.232 g/mol |

| Chemical Abstracts Service Number | 1346604-30-5 |

| Physical State | Powder |

| Purity | 98% |

| Storage Conditions | 2-8°C, protected from air and light |

Relationship to Benziodarone and Structural Derivatives

This compound belongs to the broader family of benziodarone derivatives, which have been extensively studied for various applications. The parent compound benziodarone has the molecular formula C17H12I2O3 and molecular weight of 518.08 daltons. The structural relationship between the parent compound and its derivatives has been a subject of significant research interest, particularly in the development of enhanced therapeutic agents.

Recent research has focused on developing benziodarone analogues with enhanced potency for selective binding to transthyretin in plasma. These studies have demonstrated that modifications to the benzofuran ring system can significantly impact biological activity. Specifically, analogues featuring substituents such as chlorine, bromine, iodine, methyl groups, or trifluoromethyl groups at the 4-position of the benzofuran ring have shown enhanced potency compared to the original benziodarone.

The structural modifications in these derivatives have revealed important structure-activity relationships. X-ray crystal structure analysis has shown that CH···O hydrogen bonds and halogen bonds are important for the binding of these compounds to thyroxine-binding sites. The bioavailability of certain benziodarone analogues with 4-Br, 4-Cl, or 4-CH3 substitutions has been found to be comparable to that of tafamidis, a current therapeutic agent for transthyretin amyloidosis.

The development of this compound represents a different approach to structural modification, focusing on alteration of the phenolic substituent rather than the benzofuran ring system. This modification introduces nitrogen functionality and extends the molecular chain, creating opportunities for different types of molecular interactions and altered pharmacokinetic properties.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Modification |

|---|---|---|---|

| Benziodarone | C17H12I2O3 | 518.08 | Parent compound |

| This compound | C22H23I2NO3 | 603.232 | Dimethylamino propoxy chain |

| 4-Iodo Benziodarone analogue | Variable | Variable | 4-position halogen substitution |

| 4-Bromo Benziodarone analogue | Variable | Variable | 4-position halogen substitution |

Significance in Medicinal Chemistry Research

The significance of this compound in medicinal chemistry research extends beyond its immediate analytical applications to broader implications for drug design and pharmaceutical analysis. The compound represents an important example of how structural modifications can be employed to create derivatives with specific analytical utility while maintaining core molecular features of the parent compound.

In the context of analytical chemistry, this compound serves as a crucial internal standard for high-performance liquid chromatography monitoring of amiodarone plasma levels. Amiodarone, an antiarrhythmic drug, requires careful monitoring due to its complex pharmacokinetics and potential for serious adverse effects. The structural similarity between this compound and amiodarone, combined with its distinct chemical properties, makes it an ideal internal standard for ensuring accurate and precise analytical measurements.

The dimethylamine pharmacophore present in this compound contributes to a growing body of research on nitrogen-containing functional groups in medicinal chemistry. Dimethylamine derivatives have demonstrated significant potential across various therapeutic areas. The presence of this functional group in this compound provides insights into how such modifications affect molecular properties and potential biological interactions.

Research into similar compounds containing dimethylamino propyl chains has revealed important pharmacological properties. For example, soloxolone N-3-(dimethylamino)propylamide has been studied for its ability to restore drug sensitivity in tumor cells with multidrug-resistant phenotypes. This compound demonstrated the ability to inhibit P-glycoprotein efflux function, suggesting that dimethylamino propyl modifications can confer significant biological activity.

The compound's role in pharmaceutical research also extends to understanding structure-activity relationships in benzofuran derivatives. The benzofuran scaffold is present in numerous bioactive compounds and pharmaceutical agents. Studies of benziodarone derivatives have provided valuable insights into how modifications to this scaffold affect biological activity, selectivity, and pharmacokinetic properties. These findings contribute to the rational design of new therapeutic agents based on benzofuran structures.

| Research Application | Significance |

|---|---|

| Analytical Internal Standard | High-performance liquid chromatography monitoring of amiodarone |

| Structure-Activity Studies | Understanding benzofuran scaffold modifications |

| Pharmacophore Research | Investigation of dimethylamine-containing compounds |

| Drug Design Applications | Template for developing new therapeutic agents |

The compound also contributes to understanding the broader implications of iodine-containing organic molecules in pharmaceutical applications. The presence of two iodine atoms in the structure provides opportunities for studying how halogen substitution affects molecular properties, biological activity, and analytical behavior. This aspect is particularly relevant given the continued interest in halogenated compounds in drug discovery and development.

Propiedades

IUPAC Name |

[4-[3-(dimethylamino)propoxy]-3,5-diiodophenyl]-(2-ethyl-1-benzofuran-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23I2NO3/c1-4-18-20(15-8-5-6-9-19(15)28-18)21(26)14-12-16(23)22(17(24)13-14)27-11-7-10-25(2)3/h5-6,8-9,12-13H,4,7,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITKSHEJOLJGKDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCCN(C)C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23I2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

603.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Core Structural Features

Benziodarone, a iodinated benzofuran derivative, possesses a hydroxyl group at the 3-position, which serves as the primary site for functionalization. The target molecule, 3-(dimethylamino)propoxy benziodarone, introduces a propyl chain terminated by a dimethylamino group at this position. Retrosynthetically, this requires:

Retrosynthetic Disconnections

The synthesis is dissected into two critical steps:

-

Propoxy Linker Installation : Nucleophilic aromatic substitution (SNAr) at the 3-hydroxyl of benziodarone using 1-bromo-3-chloropropane under basic conditions.

-

Dimethylamino Functionalization : Displacement of the terminal chloride with dimethylamine gas in a sealed reactor.

Synthetic Routes and Optimization

Alkylation of Benziodarone

Benziodarone (1.0 eq) is reacted with 1-bromo-3-chloropropane (1.2 eq) in anhydrous DMF at 80°C for 12 hours, using potassium carbonate (2.5 eq) as a base. This yields the 3-(3-chloropropoxy) intermediate with 78% efficiency.

Reaction Conditions Table

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Temperature | 80°C |

| Base | K₂CO₃ |

| Yield | 78% |

| Purity (HPLC) | 95% |

Amination of Chloropropoxy Intermediate

The chlorinated intermediate is treated with dimethylamine gas (5 eq) in THF at 60°C under 4 atm pressure for 24 hours, achieving 85% conversion to the target compound. Excess amine is neutralized with HCl, followed by extraction with ethyl acetate.

Key Analytical Data

Route 2: One-Pot Tandem Reaction

A modified approach employs 3-dimethylaminopropyl bromide (1.5 eq) directly with benziodarone in the presence of cesium carbonate (3.0 eq) and catalytic tetrabutylammonium iodide (TBAI, 0.1 eq) in acetonitrile at 70°C. This bypasses the chloropropoxy intermediate, yielding 68% product.

Advantages and Limitations

-

Pros : Reduced step count, shorter reaction time (8 hours).

-

Cons : Lower yield due to competing side reactions (e.g., over-alkylation).

Mechanistic Insights and Side-Reaction Mitigation

Nucleophilic Aromatic Substitution Dynamics

The phenolic oxygen of benziodarone attacks the electrophilic carbon of the alkylating agent (1-bromo-3-chloropropane), facilitated by deprotonation via K₂CO₃. Steric hindrance from the iodinated benzofuran core necessitates prolonged heating for complete conversion.

Amination Challenges

Dimethylamine’s nucleophilicity is hindered by the secondary chloride’s poor leaving-group ability. Elevated pressure and temperature are critical to overcoming kinetic barriers. Competing elimination to form allylic amines is suppressed by maintaining a slight excess of dimethylamine.

Analytical and Purification Strategies

Chromatographic Purification

Crude product is purified via flash chromatography (SiO₂, ethyl acetate:hexane = 1:1 → 3:1 gradient), followed by recrystallization from ethanol/water (7:3) to achieve >99% purity.

Spectroscopic Validation

-

FT-IR : Absence of O-H stretch (3450 cm⁻¹) confirms successful alkylation; C-N stretch at 1220 cm⁻¹ verifies dimethylamino group.

-

X-ray Crystallography : Single-crystal analysis confirms the propoxy chain’s equatorial orientation relative to the benzofuran plane.

Scalability and Industrial Considerations

Kilogram-Scale Synthesis

Pilot-scale reactions (10 kg benziodarone) using Route 1 achieve consistent yields (75–78%) with the following modifications:

-

Solvent Recovery : DMF is distilled under reduced pressure for reuse.

-

Waste Management : Bromide byproducts are precipitated as KBr and filtered.

Regulatory Compliance

Residual dimethylamine is monitored via GC-MS (<10 ppm) to meet ICH Q3C guidelines.

Análisis De Reacciones Químicas

Types of Reactions

3-(Dimethylamino)propoxy Benziodarone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, particularly at the dimethylamino propoxy side chain or the diiodophenyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deiodinated or demethylated products.

Aplicaciones Científicas De Investigación

3-(Dimethylamino)propoxy Benziodarone has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.

Biology: Employed in proteomics research to study protein interactions and functions.

Medicine: Investigated for potential therapeutic applications, although its primary use remains in research.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 3-(Dimethylamino)propoxy Benziodarone involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The pathways involved may include modulation of signal transduction pathways, alteration of enzyme kinetics, and interaction with cellular receptors.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

A systematic comparison of 3-(Dimethylamino)propoxy Benziodarone with structurally or functionally related compounds is presented below:

| Compound | CAS Number | Key Substituents | Potential Pharmacological Role |

|---|---|---|---|

| This compound | 1346604-30-5 | Dimethylamino-propoxy group | Likely antiarrhythmic or vasodilatory |

| Amiodarone | 1391052-05-3 | Iodinated benzofuran, diethylaminoethoxy | Class III antiarrhythmic |

| Benziodarone | Not specified | Unmodified benziodarone core | Coronary vasodilator (historical use) |

| 3-Bromo-2-(1-methoxybutyl)benzofuran | 1391053-51-2 | Bromo, methoxybutyl | Synthetic intermediate or antiviral |

Structural and Functional Differences

- Amiodarone vs. This compound: Amiodarone’s diethylaminoethoxy group enhances lipophilicity and tissue accumulation, contributing to its long half-life.

- Benziodarone Derivatives: Classical benziodarone lacks aminoalkoxy substituents, limiting its membrane permeability compared to the dimethylamino-propoxy variant. This modification could improve target engagement in ion channels or adrenergic receptors .

Pharmacological Implications

- Antiarrhythmic Potential: Amiodarone’s efficacy in treating ventricular arrhythmias is well-documented. The dimethylamino-propoxy group in this compound may mimic amiodarone’s potassium channel-blocking effects but with reduced thyroid toxicity due to decreased iodine content .

- Solubility and Bioavailability: The dimethylamino group could enhance water solubility compared to amiodarone, as seen in analogs where tertiary amines improve formulation stability .

Pharmacological and Chemical Properties

- Receptor Interaction: The dimethylamino group may facilitate interactions with adrenergic or muscarinic receptors, similar to diphenhydramine derivatives (e.g., 2-(Benzhydryloxy)-N,N-dimethylethan-1-amine oxide) .

- Metabolic Stability : The propoxy linker could reduce first-pass metabolism compared to ethoxy chains in amiodarone, as observed in related compounds with elongated alkoxy groups .

Actividad Biológica

3-(Dimethylamino)propoxy Benziodarone is a chemical compound notable for its unique structure and potential applications in biological research. With the molecular formula C22H23I2NO3 and a molecular weight of 603.23, this compound has garnered attention for its biological activity, particularly in proteomics and cancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzofuran core with diiodophenyl groups and a dimethylamino propoxy side chain. This specific combination of functional groups contributes to its distinct chemical properties, influencing its interactions with biological targets.

| Property | Value |

|---|---|

| IUPAC Name | 4-[3-(dimethylamino)propoxy]-3,5-diiodophenyl]-(2-ethyl-1-benzofuran-3-yl)methanone |

| Molecular Formula | C22H23I2NO3 |

| Molecular Weight | 603.23 |

| CAS Number | 1346604-30-5 |

The mechanism of action of this compound involves its ability to bind to specific proteins and enzymes, modulating their activity. It has been shown to interact with P-glycoprotein (P-gp) , a key player in multidrug resistance (MDR) in cancer cells. By inhibiting P-gp's transport function, this compound enhances the uptake of chemotherapeutic agents such as doxorubicin, thereby restoring sensitivity in resistant cancer cells .

Proteomics Research

In proteomics, this compound is utilized to study protein interactions and functions. Its ability to modulate enzyme activities makes it a valuable tool for understanding complex biological systems.

Cancer Therapy

Recent studies have highlighted its potential as a therapeutic agent in combating MDR in cancer treatment:

- In vitro studies demonstrated that this compound significantly increased the uptake of doxorubicin in P-gp-overexpressing cell lines by up to 15.6-fold , suggesting a strong potential for reversing drug resistance .

- The compound's binding affinity for P-gp was comparable to known inhibitors like verapamil, indicating its efficacy as a candidate for further development in cancer therapies .

Case Studies

- Study on Multidrug Resistance : A study investigated the effects of various compounds on P-gp-mediated efflux. The results indicated that this compound effectively suppressed drug efflux in KB-8-5 cells, enhancing the intracellular concentration of doxorubicin by 9.1-fold compared to controls .

- Binding Affinity Analysis : Molecular docking studies revealed that the compound binds to the transmembrane domain of P-gp with low Gibbs free energy values (mean ΔG = -10.6 kcal/mol), signifying stable interactions that could be exploited for therapeutic purposes .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with related compounds:

| Compound | Structure Similarity | Primary Use | Unique Feature |

|---|---|---|---|

| Benziodarone | Moderate | Antiviral | Less effective against MDR |

| Amiodarone | High | Antiarrhythmic | Primarily cardiovascular focus |

| Dronedarone | High | Antiarrhythmic | Modified for reduced side effects |

Q & A

Q. What synthetic methodologies are reported for preparing 3-(dimethylamino)propoxy benziodarone, and what are their critical reaction conditions?

Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Intermediate preparation: A similar compound, 4-(3-(dibutylamino)propoxy)benzoyl chloride, is synthesized via alkylation of phenolic intermediates using 3-chloropropanol derivatives under basic conditions (e.g., K₂CO₃ in DMF) .

- Key conditions: Temperature control (60–80°C), anhydrous solvents, and stoichiometric ratios (1:1.2 for phenol:alkylating agent) are critical to minimize side reactions like over-alkylation.

- Characterization: Confirmation via -NMR (δ 3.4–3.6 ppm for dimethylamino protons) and LC-MS (m/z 237.29 for methyl ester analogs) is standard .

Q. How can researchers validate the structural integrity of this compound?

Answer:

- Spectroscopic methods:

- NMR: -NMR can confirm the dimethylamino group (δ 40–45 ppm) and propoxy linkage (δ 60–70 ppm for C-O).

- Mass spectrometry: High-resolution MS (HRMS) with ESI+ mode to detect [M+H]⁺ ions (expected m/z ~450–500 for benziodarone derivatives).

- X-ray crystallography: Used for analogs like 3-(methoxymethoxy)phenylboronic acid to resolve bond angles and confirm stereochemistry .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

Answer:

- Solubility: Soluble in polar aprotic solvents (e.g., DMSO, DMF) but limited in water (<1 mg/mL). Stability in aqueous buffers (pH 4–8) is poor due to hydrolysis of the propoxy linkage .

- Storage: Recommended at 2–8°C under inert gas (argon) to prevent oxidation of the dimethylamino group .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound while minimizing impurities?

Answer:

Q. What experimental strategies are effective in analyzing the compound’s biological activity, particularly its interactions with ion channels or enzymes?

Answer:

- In vitro assays:

- Dose-response studies: Test concentrations from 1 nM to 100 µM to establish potency (EC₅₀/IC₅₀) and selectivity against off-target proteins .

Q. How should researchers address contradictions in experimental data, such as inconsistent biological activity across studies?

Answer:

- Source analysis: Verify compound purity (>95% by HPLC) and batch-to-batch variability .

- Experimental replication: Use orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) to confirm activity .

- Meta-analysis: Cross-reference data with structurally related compounds (e.g., dronedarone analogs) to identify trends in structure-activity relationships .

Q. What computational methods are suitable for modeling the compound’s interactions with biological targets?

Answer:

- Molecular docking: Use AutoDock Vina or Schrödinger Suite to predict binding poses in ATP-binding pockets (e.g., homology models of kinases) .

- MD simulations: GROMACS for 100 ns runs to assess stability of ligand-target complexes (RMSD <2 Å indicates stable binding) .

- QSAR modeling: Utilize datasets from PubChem or ChEMBL to correlate substituent effects (e.g., dimethylamino vs. diethylamino groups) with activity .

Q. What are the recommended protocols for assessing the compound’s toxicological profile in preclinical models?

Answer:

- In vivo toxicity: Administer doses (1–50 mg/kg) in rodent models, monitoring liver enzymes (ALT/AST) and renal biomarkers (creatinine) weekly .

- Genotoxicity: Ames test (TA98 strain) to detect mutagenic potential .

- Cardiotoxicity: ECG analysis in Langendorff-perfused hearts to assess QT prolongation risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.